BenchChemオンラインストアへようこそ!

N-FMOC Mitomycin C

Solid-phase peptide synthesis Antibody-drug conjugates Carbamate protecting group

N-FMOC Mitomycin C is a synthetic derivative of the antineoplastic antibiotic Mitomycin C (MMC) in which the aziridine ring amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. MMC, originally isolated from Streptomyces caespitosus, functions as a bioreductive alkylating agent that cross-links DNA upon enzymatic reduction, and it is clinically indicated for treatment of bladder, gastrointestinal, and other solid tumors.

Molecular Formula C₃₀H₂₈N₄O₇
Molecular Weight 556.57
Cat. No. B1161332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-FMOC Mitomycin C
SynonymsN-FMOC [1aS-(1aα,8β,8aα,8bα)-6-Amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methylazirino[2,’3’:3,4]pyrrolo[1,2-a]indole-4,7-dione
Molecular FormulaC₃₀H₂₈N₄O₇
Molecular Weight556.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-FMOC Mitomycin C: Protected DNA-Crosslinking Cytotoxin Intermediate for Targeted Bioconjugates


N-FMOC Mitomycin C is a synthetic derivative of the antineoplastic antibiotic Mitomycin C (MMC) in which the aziridine ring amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. MMC, originally isolated from Streptomyces caespitosus, functions as a bioreductive alkylating agent that cross-links DNA upon enzymatic reduction, and it is clinically indicated for treatment of bladder, gastrointestinal, and other solid tumors . The Fmoc protection at the N1a position masks the nucleophilic aziridine nitrogen, rendering it chemically orthogonal to the acid-sensitive carbamoyl group at C10. This strategy enables selective downstream conjugation after mild Fmoc removal, typically with 20% piperidine, without compromising the structural integrity of the DNA-reactive aziridine warhead [1][2].

Why Scientists Cannot Substitute N-FMOC Mitomycin C with Unprotected MMC or Alternative Protected Forms


Generic substitution fails because the aziridine NH of Mitomycin C is itself a nucleophilic center that competes with intended conjugation targets, leading to uncontrolled polymerization, cross-linking, and loss of the intact DNA-alkylating warhead [1]. Alternative amino-protecting groups such as Alloc (removed by Pd-catalyzed hydrogenolysis that can reduce the quinone core) or Boc (requiring TFA that also cleaves the C10 carbamoyl group) are incompatible with MMC's sensitive polyfunctional architecture . Fmoc offers uniquely orthogonal protection: it is stable to mild acid, resists nucleophilic attack during coupling steps, and is quantitatively removed under non-aqueous basic conditions (20% piperidine/DMF) that leave the aziridine ring, quinone, and carbamoyl groups intact [2]. This orthogonality is a prerequisite for site-specific peptide- and polymer-MMC conjugate assembly, where premature deprotection or side-reactivity directly compromises product purity and yield.

N-FMOC Mitomycin C: Comparator-Based Quantitative Differentiation Evidence


Fmoc vs. Alloc Orthogonal Deprotection: Compatibility with the Mitomycin C Carbamoyl Group

The Fmoc group on N-FMOC Mitomycin C is removed under non-aqueous basic conditions (20% piperidine in DMF, 5-10 min, room temperature) without affecting the acid-labile C10 carbamoyl substituent of MMC [1]. In contrast, Boc protecting groups require TFA cleavage that simultaneously removes the C10 carbamoyl moiety, while Alloc/Cbz groups demand hydrogenolytic or Pd(0) conditions that can reduce the quinone core . The orthogonal stability of Fmoc during standard SPPS coupling cycles (HBTU/HOBt/DIEA) and its quantitative removal under mild base constitute the critical differentiation for sequential conjugation strategies.

Solid-phase peptide synthesis Antibody-drug conjugates Carbamate protecting group

On-Resin Peptide-MMC Conjugate Assembly: Quantitative Fmoc Deprotection and Mass Confirmation

N-FMOC Mitomycin C was successfully employed as a building block for a methionine-MMC conjugate via standard Fmoc chemistry. Fmoc-Met-MMC was synthesized using HOBt/DCC activation, purified by HPLC, and subsequently deprotected with piperidine to yield Met-MMC conjugate. Mass spectrometry confirmed identity between the observed and calculated masses of Fmoc-Met-MMC, and NMR/MS confirmed the structure of the final deprotected conjugate [1]. The synthesis proceeds with retention of the intact MMC core, enabling the conjugate to exert a significantly greater cell-killing effect than free MMC in human esophageal squamous cell carcinoma KE-3 cells under methionine-free conditions, although specific IC50 values were not reported [1].

Peptide-drug conjugates Solid-phase synthesis Methionine targeting

Macromolecular Prodrug Construction: N-Fmoc Oligopeptide-MMC as a Pentafluorophenyl Ester Intermediate

In the synthesis of poly-[N-(2-hydroxyethyl)-L-glutamine] (PHEG)-MMC conjugates, N-Fmoc protected tri- and tetrapeptide spacers (e.g., Gly-Phe-Leu-Gly) were activated as pentafluorophenyl esters and coupled to MMC. Following Fmoc deprotection under mild conditions, the spacer-MMC intermediate was conjugated to chloroformate-activated PHEG [1]. The Fmoc group was essential to prevent premature reaction at the spacer's terminal amine during the coupling step. Without Fmoc protection, the free amine would compete with the desired nucleophilic attack on the activated ester, reducing coupling efficiency and generating unproductive side-products. Subsequent in vitro studies demonstrated that release rates could be modulated by spacer composition: C-terminal glycine spacers degraded more rapidly than those with hydrophobic terminal amino acids like leucine and phenylalanine [2].

Polymer-drug conjugates Prodrug design Lysosomal release

Fmoc-Mediated π–π Stacking Drives Self-Assembly of MMC-Loaded Nanoparticles with Defined Size and PDI

The Fmoc moiety, when incorporated into Fmoc-Lys-PEG and Fmoc-Lys-PEG-RGD polymers, drives micellar self-assembly through π–π stacking and hydrophobic interactions, forming a hydrogen-bonding core that encapsulates water-soluble MMC. Optimized MMC RGD-NPs exhibited a particle size of 107.6 ± 2.2 nm with a polydispersity index (PDI) of 0.137 ± 0.013 in PBS [1]. In vitro, these NPs demonstrated high cellular uptake and significantly inhibited MB49 bladder cancer cell proliferation compared to free MMC solution at equivalent concentrations (24h and 48h incubation). In vivo, MMC RGD-NPs effectively induced tumor cell apoptosis and inhibited tumor growth and metastasis [1].

Nanoparticle drug delivery Bladder cancer Fmoc-Lys-PEG

Molecular Identity Verification: Precise Molecular Weight and Formula Enable Accurate Stoichiometric Calculations for Conjugate Design

N-FMOC Mitomycin C is supplied with a defined molecular weight of 556.57 g/mol and molecular formula C30H28N4O7, confirmed by mass spectrometry [1]. This unambiguous specification enables precise calculation of drug-to-antibody ratio (DAR) during ADC preparation and stoichiometric loading in polymer-drug conjugates. By contrast, using unprotected MMC (MW 334.33 g/mol) for direct conjugation leads to variable DAR due to uncontrolled reaction at the aziridine NH, the quinone, and the carbamoyl amine, making reproducible manufacturing impossible [2].

Analytical specification Molecular weight Conjugation stoichiometry

Preferred Protecting Group in Patented MMC-Drug Delivery Conjugate Technology

US Patent 5,738,864 explicitly identifies Fmoc as one of the two preferred amino-protecting groups (alongside Alloc) for the aziridine NH of MMC during spacer coupling and subsequent polymer conjugation [1]. The patent describes a two-step process: (1) coupling MMC to a spacer terminating in a protected amino group, and (2) deprotecting the amino group for subsequent polymer coupling. Fortuitous deprotection of the Fmoc group during the coupling step is avoided, ensuring process control and product homogeneity. The Fmoc strategy is preferred when subsequent polymer conjugation requires a free amine under non-hydrogenolytic conditions, directly excluding Alloc and Cbz alternatives [1].

Patent landscape Drug delivery Intellectual property

N-FMOC Mitomycin C: Proven Research and Industrial Application Scenarios


Site-Specific Peptide-Drug Conjugate (PDC) Synthesis via Fmoc-SPPS

Researchers developing targeted anticancer peptide-drug conjugates can directly incorporate N-FMOC Mitomycin C into standard Fmoc solid-phase peptide synthesis workflows. The Fmoc group is quantitatively removed with 20% piperidine/DMF on-resin, exposing the aziridine NH for subsequent coupling or liberating the free MMC warhead. This approach was successfully demonstrated by Ishii et al. (1997), who synthesized Fmoc-Met-MMC, purified it by HPLC, and deprotected it to yield a Met-MMC conjugate with significantly enhanced cell-killing activity against human esophageal carcinoma KE-3 cells compared to free MMC [1].

Polymer-Drug Conjugate Development Using Oligopeptide Spacers

For academic and industrial groups developing macromolecular prodrugs of MMC, N-FMOC Mitomycin C is the required intermediate. As established by De Marre et al. (1994), N-Fmoc protected oligopeptides are activated as pentafluorophenyl esters and coupled to MMC, after which Fmoc deprotection enables subsequent attachment to activated polymer carriers such as PHEG. The spacer composition (e.g., Gly-Phe-Leu-Gly vs. Gly-Leu-Phe-Gly) directly controls lysosomal degradation rate and drug release kinetics [2]. This modular approach is foundational for designing polymer-MMC conjugates with tunable pharmacokinetics.

Fmoc-Functionalized Nanoparticle Engineering for Targeted MMC Delivery

Although N-FMOC Mitomycin C itself is not the nanoparticle component, the Fmoc chemistry validated by Qi et al. (2021) demonstrates that the Fmoc group's π–π stacking capability enables self-assembly of Fmoc-Lys-PEG polymers into micelles that encapsulate water-soluble MMC via hydrogen bonding. MMC RGD-NPs with a particle size of 107.6 nm and PDI of 0.137 exhibited high tumor cell uptake and inhibited tumor growth in a murine bladder cancer model [3]. Procurement of N-FMOC Mitomycin C supports research into analogous Fmoc-mediated delivery platforms where the protecting group itself contributes to supramolecular assembly.

Antibody-Drug Conjugate (ADC) Linker-Payload Design with Orthogonal Amine Protection

In ADC development, where precise drug-to-antibody ratio and site-specific conjugation are critical, N-FMOC Mitomycin C provides a single, well-defined reactive handle. The Fmoc group prevents premature reaction at the aziridine NH during linker attachment chemistry, and subsequent deprotection with piperidine releases the active MMC warhead only at the desired conjugation site. This orthogonal protection strategy is consistent with the patented technology of Schacht et al. (US 5,738,864), which identifies Fmoc as a preferred protecting group for MMC in polymer-drug conjugate manufacturing [4].

Quote Request

Request a Quote for N-FMOC Mitomycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.